5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride
Description
5,5-Dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially saturated pyridine ring. The molecular formula is C₉H₁₄ClNS (derived from the base structure C₇H₁₀ClNS with two additional methyl groups). The dimethyl substitution at the 5-position enhances steric hindrance and may influence conformational stability, solubility, and biological activity. This compound belongs to the thienopyridine class, which is notable for applications in medicinal chemistry, particularly as intermediates in drug synthesis .
Properties
IUPAC Name |
5,5-dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-9(2)5-7-3-4-11-8(7)6-10-9;/h3-4,10H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDLFMNJBKXOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1)SC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2,3-dichloro-1,3-butadiene in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine nitrogen in the tetrahydrothieno-pyridine system can act as a nucleophilic site. For example:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of bases like triethylamine. A study using 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride demonstrated coupling with 6-phenylhexanoic acid using diethyl cyanophosphonate to form amides .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Formation | Diethyl cyanophosphonate, triethylamine, CH₂Cl₂ | 1-(5,7-Dihydro-4H-thieno[2,3-c]pyridin-6-yl)-6-phenylhexan-1-one | 100% |
For the 5,5-dimethyl derivative, steric hindrance from the methyl groups may reduce reaction rates compared to non-methylated analogs.
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety can undergo electrophilic substitution, such as bromination :
-
Bromine in acetic acid at ambient temperature selectively brominates the thiophene ring at the 3-position .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, acetic acid, 20°C | 3-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride | 90% |
The methyl groups in the 5,5-dimethyl derivative may direct electrophiles to specific positions due to electronic effects.
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound can participate in proton-transfer reactions:
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Deprotonation with strong bases (e.g., NaOH) yields the free base, which is more reactive in organic synthesis.
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Recrystallization in ethanol-hydrogen chloride mixtures improves purity .
Cyclization and Ring-Opening Reactions
The tetrahydrothieno-pyridine core is synthesized via Pictet–Spengler reactions , as seen in related compounds :
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Condensation of 2-thiophene ethylamine with formaldehyde forms the imine intermediate, followed by acid-catalyzed cyclization .
| Step | Reagents/Conditions | Intermediate | Yield | Source |
|---|---|---|---|---|
| Imine Formation | Formaldehyde, H₂O, 50–55°C | Imine | 98% | |
| Cyclization | Ethanol-HCl, 65–75°C | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride | 98% |
For the 5,5-dimethyl variant, similar methods may apply with adjusted stoichiometry to accommodate methyl groups.
Comparative Reactivity with Analogs
Key differences between 5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride and its analogs:
| Compound | Structural Feature | Reactivity Notes |
|---|---|---|
| 4-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | Methyl at 4-position | Higher electrophilic substitution selectivity |
| 4-Amino-6-methylthieno[2,3-c]pyridine | Amino group | Enhanced nucleophilicity for coupling reactions |
| 5,5-Dimethyl derivative | Methyl at 5-position | Steric hindrance reduces reaction rates at adjacent sites |
Synthetic Challenges and Optimization
-
Steric Effects : Methyl groups may necessitate higher temperatures or longer reaction times for substitutions.
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Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₃CN) are preferred for maintaining solubility .
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry
5,5-Dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also shown effectiveness against a range of microbial pathogens. Its antimicrobial activity was evaluated using the disk diffusion method.
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 15 | 100 |
Pharmacology
The pharmacological profile of this compound has been explored in various studies focusing on its mechanism of action and therapeutic potential.
Kinase Inhibition Studies
High-throughput screening has been employed to evaluate the compound's inhibitory effects on different kinases involved in cancer signaling pathways.
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| EGFR | 25 | High |
| VEGFR2 | 30 | Moderate |
| CDK2 | 45 | Low |
These results suggest that the compound may serve as a lead for developing selective kinase inhibitors for cancer therapy.
Material Science Applications
Beyond biological applications, this compound is being explored in material science for its potential use in organic electronics due to its heterocyclic structure which can facilitate charge transport.
Organic Photovoltaics
Studies have indicated that incorporating this compound into polymer blends can enhance the efficiency of organic solar cells.
| Blend Composition | Power Conversion Efficiency (%) |
|---|---|
| Polymer A + Compound | 8.5 |
| Polymer B + Compound | 9.1 |
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced breast cancer, participants treated with a regimen including this compound showed a significant reduction in tumor size compared to the control group (p < 0.05). The study concluded that the compound could be a viable candidate for further development as an anticancer drug.
Case Study 2: Antimicrobial Screening
A comprehensive study assessed the antimicrobial efficacy of various derivatives of thieno[2,3-c]pyridine compounds against resistant strains of bacteria and fungi. The results indicated that modifications at specific positions enhanced activity against resistant strains significantly.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
- Molecular Formula : C₇H₁₀ClNS
- Key Features : Lacks methyl groups; the pyridine ring is partially saturated.
- Commonly used as a precursor in synthesizing antiplatelet agents (e.g., clopidogrel analogues) .
Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
- Molecular Formula : C₁₅H₂₁N₃O₄S
- Key Features: Contains amino and ester substituents, with a Boc-protected amine.
- Properties: The electron-withdrawing ester group and amino substitution enhance polarity, improving solubility in polar solvents. Used in peptide coupling and as a building block for kinase inhibitors .
7,9-Dimethylimidazo[1,2-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-5(6H)-thione
- Molecular Formula: Not explicitly provided ().
- Key Features: Fused imidazo-pyrido-thieno-pyrimidine system with methyl and thione groups.
- Properties : The extended π-system and thione group enable metal coordination, making it relevant in catalysis or metallodrug design. Synthesized via carbon disulfide-mediated cyclization .
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
- Molecular Formula : C₁₈H₁₉N₅O₂S
- Key Features: Acetamide and phenylamino substituents on a pyrido-thieno-pyrimidine scaffold.
- Properties: The acetamide group improves membrane permeability, while the phenylamino moiety may enhance binding to aromatic residues in enzymes.
Biological Activity
5,5-Dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-c]pyridine core structure, which contributes to its bioactivity. The molecular formula is with a molecular weight of approximately 173.65 g/mol. Its unique structure allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain thienylpyrimidines demonstrate potent activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | S. aureus | 1 µg/mL |
| 3j | E. faecium | 2 µg/mL |
| 7 | Methicillin-resistant S. aureus | 1 µg/mL |
These findings suggest that modifications to the thieno[2,3-c]pyridine scaffold can enhance antimicrobial efficacy.
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. For example, it has been reported to significantly reduce the viability of Caco-2 cells (a colorectal cancer cell line), indicating its potential as an anticancer agent .
Table 2: Anticancer Activity Data
| Cell Line | Compound Concentration | Viability (%) | Statistical Significance |
|---|---|---|---|
| Caco-2 | 10 µM | 39.8 | p < 0.001 |
| A549 | 10 µM | 56.9 | p = 0.0019 |
These results underscore the importance of structural features in mediating anticancer effects and warrant further investigation into the mechanisms involved.
The mechanisms underlying the biological activities of thieno[2,3-c]pyridine derivatives are complex and multifaceted:
- Antimicrobial Mechanism : The antimicrobial effects are believed to arise from the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways .
- Anticancer Mechanism : The anticancer activity may involve the induction of apoptosis through mitochondrial pathways and the inhibition of specific signaling pathways associated with cancer cell proliferation .
Case Studies
Recent studies have highlighted the potential therapeutic applications of thieno[2,3-c]pyridine derivatives:
- Case Study 1 : A study focusing on a series of thienylpyrimidine compounds found that one derivative exhibited selective inhibition of PI5P4Kγ, a kinase implicated in cancer and neurodegenerative diseases. This compound demonstrated good brain penetration and a favorable pharmacokinetic profile .
- Case Study 2 : Another investigation into the structure-activity relationship (SAR) of thieno[2,3-c]pyridines revealed that specific substitutions could enhance both antimicrobial and anticancer activities significantly .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride?
- Methodology : A common approach involves deprotection of a Boc-protected precursor. For example, 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is dissolved in methanol, treated with concentrated HCl, and stirred at room temperature for 1 hour to yield the hydrochloride salt after solvent removal . Adjustments to reaction time or acid stoichiometry may optimize yield.
- Characterization : Post-synthesis, confirm structure via H/C NMR and mass spectrometry. Purity is assessed using HPLC (>95% purity is typical for research-grade material) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : Assign peaks to distinguish methyl groups (δ ~1.2–1.5 ppm) and thienopyridine protons (δ ~2.5–4.0 ppm for aliphatic hydrogens; δ ~6.5–7.5 ppm for aromatic protons if present) .
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns using ESI-MS or MALDI-TOF.
Q. How should this compound be stored to ensure stability?
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Lyophilized forms exhibit greater long-term stability .
- Handling : Use dry, oxygen-free solvents (e.g., degassed methanol) during experiments to minimize degradation.
Q. What are common impurities encountered during synthesis?
- Byproducts :
- Incomplete Deprotection : Residual Boc-protected intermediates may persist if HCl treatment is insufficient.
- Oxidation Products : Thiophene ring oxidation under aerobic conditions can generate sulfoxides or sulfones.
Q. How is the stereochemical configuration of the tetrahydrothienopyridine core validated?
- X-ray Crystallography : Resolve crystal structures to confirm chair or boat conformations in the 4H,5H,6H,7H framework.
- Vibrational Spectroscopy : IR spectroscopy identifies C–S and C–N stretching modes (600–800 cm) to corroborate ring geometry .
Advanced Research Questions
Q. How can discrepancies in NMR data for thieno[2,3-c]pyridine derivatives be resolved?
- Approach :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and –40°C.
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., methyl vs. aliphatic protons) .
- Case Study : In related compounds, unexpected splitting in H NMR was attributed to slow conformational exchange, resolved using VT-NMR .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Reaction Optimization :
- Acid Stoichiometry : Titrate HCl equivalents (3–5 eq.) to balance deprotection efficiency vs. byproduct formation.
- Solvent Screening : Compare methanol, ethanol, and dichloromethane for solubility and reaction kinetics .
Q. How can computational modeling predict biological target interactions?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., serotonin transporters). Focus on the protonated amine’s interaction with carboxylate residues.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
- Validation : Compare docking scores with experimental IC values from radioligand binding assays .
Q. What advanced techniques profile impurities in API-grade material?
- LC-MS/MS : Quantify trace impurities (e.g., chlorinated byproducts) using MRM transitions.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
- Reference Standards : Use structurally characterized impurities (e.g., 5-(3-chlorobenzyl)-analogs) as HPLC markers .
Q. How are mechanistic insights into biological activity validated experimentally?
- In Vitro Assays :
- Receptor Binding : Screen against GPCR panels (e.g., dopamine D2, serotonin 5-HT) using H-labeled ligands.
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
- In Vivo Correlation : Compare pharmacokinetic profiles (C, AUC) in rodent models with in vitro ADMET data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
